Chaetomellic acid A-d3 (sodium)
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Overview
Description
Chaetomellic acid A-d3 (sodium) is a deuterated form of chaetomellic acid A, a naturally occurring alkyl dicarboxylic acid. This compound is isolated from the fermentation of the fungus Chaetomella acutiseta. It is known for its potent inhibitory effects on farnesyl-protein transferase, an enzyme involved in the post-translational modification of proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chaetomellic acid A-d3 (sodium) can be synthesized through the Barton radical decarboxylation method. This involves the irradiation of thiohydroxamic esters derived from carboxylic acids in the presence of citraconic anhydride . The process is efficient and yields high purity products.
Industrial Production Methods: While specific industrial production methods for chaetomellic acid A-d3 (sodium) are not widely documented, the general approach involves large-scale fermentation of Chaetomella acutiseta followed by extraction and purification processes. The use of advanced bioreactors and optimized fermentation conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Chaetomellic acid A-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chaetomellic acid A-d3 (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a specific inhibitor of farnesyl-protein transferase, aiding in the study of protein prenylation.
Biology: Investigated for its role in reducing oxidative stress-induced apoptosis in cells.
Medicine: Potential therapeutic agent for conditions involving oxidative stress and renal damage.
Industry: Utilized in the development of novel inhibitors for various biochemical pathways.
Mechanism of Action
Chaetomellic acid A-d3 (sodium) exerts its effects by inhibiting farnesyl-protein transferase. This enzyme is responsible for the post-translational modification of proteins through the addition of a farnesyl group. By inhibiting this enzyme, chaetomellic acid A-d3 (sodium) prevents the proper localization and function of target proteins, thereby affecting various cellular processes .
Comparison with Similar Compounds
Chaetomellic acid A: The non-deuterated form, also isolated from Chaetomella acutiseta.
Chaetomellic acid B: Another derivative with similar inhibitory effects on farnesyl-protein transferase.
Uniqueness: Chaetomellic acid A-d3 (sodium) is unique due to the presence of deuterium atoms, which can provide insights into the metabolic stability and pharmacokinetics of the compound. This deuterated form can also be used in isotopic labeling studies to trace the compound’s distribution and metabolism in biological systems.
Properties
Molecular Formula |
C19H32Na2O4 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
disodium;(Z)-2-tetradecyl-3-(trideuteriomethyl)but-2-enedioate |
InChI |
InChI=1S/C19H34O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21;;/h3-15H2,1-2H3,(H,20,21)(H,22,23);;/q;2*+1/p-2/b17-16-;;/i2D3;; |
InChI Key |
FIKFWCKPWWTJBB-UCPMPFHYSA-L |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C(\CCCCCCCCCCCCCC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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